Lergotrile - 36945-03-6

Lergotrile

Catalog Number: EVT-273092
CAS Number: 36945-03-6
Molecular Formula: C17H18ClN3
Molecular Weight: 299.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lergotrile is an organic heterotetracyclic compound and an organonitrogen heterocyclic compound.
Overview

Lergotrile mesylate is a synthetic derivative of ergot alkaloids, primarily recognized for its role as a dopamine agonist. It has been studied for its therapeutic potential in treating conditions such as hypertension and prolactin secretion disorders. Lergotrile acts by mimicking the action of dopamine in the body, influencing various physiological processes. Its chemical structure allows it to interact with dopamine receptors, leading to significant biological effects.

Source and Classification

Lergotrile mesylate is classified as an ergot derivative, specifically an ergoline. It is derived from the extraction and modification of natural ergot alkaloids sourced from the fungus Claviceps purpurea. The compound is often utilized in pharmacological research due to its ability to modulate dopaminergic activity.

Synthesis Analysis

The synthesis of lergotrile mesylate involves several critical steps:

  1. Ergot Alkaloid Extraction: The process begins with the extraction of ergot alkaloids from the ergot fungus.
  2. Chemical Modification: The extracted alkaloids undergo various chemical modifications to introduce specific functional groups essential for its activity.
  3. Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity levels.

Technical details include optimizing reaction conditions to minimize degradation and maximize yield. For instance, lergotrile synthesis may involve careful control of temperature and pH during chemical reactions to prevent unwanted side reactions or degradation of sensitive intermediates .

Molecular Structure Analysis

Lergotrile mesylate has a complex molecular structure characterized by its ergoline core. The molecular formula is C₁₉H₂₄N₂O₃S, and it features multiple functional groups that facilitate its interaction with dopamine receptors. The structural representation includes:

  • A bicyclic structure typical of ergoline derivatives
  • A mesylate group that enhances solubility and reactivity

Data regarding its molecular weight is approximately 364.47 g/mol, which plays a role in its pharmacokinetic properties.

Chemical Reactions Analysis

Lergotrile mesylate can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, lergotrile can be oxidized, leading to the formation of oxidized derivatives.
  2. Reduction: Reduction reactions can convert lergotrile into its reduced forms.
  3. Substitution: The mesylate group serves as a good leaving group, facilitating nucleophilic substitution reactions.

These reactions are essential for developing analogues that may retain therapeutic effects while minimizing toxicity .

Mechanism of Action

Lergotrile exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking dopamine's effects and leading to various physiological outcomes:

  • Dopamine Receptor Activation: Lergotrile activates D2-like dopamine receptors, which are implicated in motor control and hormonal regulation.
  • Inhibition of Prolactin Secretion: By activating these receptors, lergotrile can inhibit prolactin secretion from the pituitary gland, which is beneficial in treating hyperprolactinemia .

Research indicates that lergotrile can significantly reduce symptoms associated with Parkinson's disease by modulating dopaminergic activity in affected neural pathways .

Physical and Chemical Properties Analysis

Lergotrile mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and acetonitrile but has limited solubility in water.
  • Stability: The compound is sensitive to light and moisture; thus, it requires proper storage conditions to maintain stability.
  • Melting Point: The melting point ranges around 150-155 °C, indicating its thermal stability under controlled conditions.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Lergotrile mesylate has been extensively studied for various scientific applications:

  • Medicine: It has shown promise in managing conditions like hypertension and prolactin secretion disorders by acting on dopamine receptors.
  • Parkinson's Disease Treatment: Clinical studies have demonstrated its effectiveness in reducing symptoms of Parkinson's disease when used alongside traditional treatments like levodopa .
  • Research Tool: Lergotrile serves as a valuable tool for studying dopaminergic mechanisms in both basic and applied research settings.
Molecular Pharmacology of Dopaminergic Agonism

Receptor Subtype Specificity and Binding Affinities

Lergotrile demonstrates high-affinity interactions with dopamine receptors, particularly within the D2-like subfamily (D₂R and D₃R), while exhibiting distinct binding patterns compared to structurally related ergot derivatives like bromocriptine.

Table 1: Comparative Binding Affinities of Lergotrile and Bromocriptine

Ligand TargetLergotrile Relative AffinityBromocriptine Relative AffinityExperimental System
[³H]-Dopamine SitesHigherLowerBovine Striatal Membranes
[³H]-Apomorphine SitesEquipotentEquipotentRat Striatal Membranes
[³H]-Haloperidol SitesLowerHigherRat Striatal Membranes
α-Adrenergic ReceptorsHigh affinityHigh affinityRat Cerebral Cortical Membranes

In bovine striatal membranes, lergotrile exhibits superior affinity for [³H]-dopamine binding sites compared to bromocriptine, indicating preferential recognition of agonist-associated receptor conformations [1] [3]. Conversely, bromocriptine demonstrates greater potency than lergotrile in displacing the antagonist [³H]-haloperidol from striatal sites, suggesting nuanced differences in their binding domain interactions within D₂-like receptors [1]. Both ergolines display near-equipotent competition for [³H]-apomorphine binding in rat striatal preparations, confirming shared agonist-like binding properties at a subset of sites [3]. Critically, lergotrile and other dihydroergot (DH-ergot) alkaloids compete effectively with the α-adrenergic antagonist [³H]-WB-4101 in cerebral cortical membranes, revealing significant cross-reactivity with central α-adrenoceptors [1] [3]. This dual affinity positions lergotrile as a mixed modulator of both dopaminergic and noradrenergic systems.

Presynaptic vs. Postsynaptic Dopaminergic Modulation

Lergotrile exhibits functionally complex, context-dependent actions across pre- and postsynaptic dopamine receptors, characterized by mixed agonist-antagonist properties:

  • Presynaptic Autoreceptor Modulation: At higher concentrations, lergotrile inhibits striatal synaptosomal tyrosine hydroxylase (TH) activity—the rate-limiting enzyme in dopamine biosynthesis. This inhibition mirrors the action of endogenous dopamine at presynaptic autoreceptors, confirming agonist-like activity. Notably, lergotrile also reverses apomorphine-induced TH inhibition, demonstrating antagonist capability at these same presynaptic sites. This functional duality classifies lergotrile as a mixed agonist-antagonist at presynaptic autoreceptors [1] [3] [6].

  • Postsynaptic Receptor Actions: Competition binding studies against both agonist ([³H]-dopamine, [³H]-apomorphine) and antagonist ([³H]-haloperidol) radioligands in striatal membranes indicate lergotrile engages postsynaptic receptors with mixed intrinsic activity. Its displacement profile—intermediate between pure agonists and pure antagonists—supports classification as a "putative mixed agonist-antagonist" at postsynaptic D₂-like receptors [1] [6]. In vivo analyses further confirm lergotrile lacks significant autoreceptor-selective agonist activity, distinguishing it from autoreceptor-preferring compounds like talipexole [6].

Table 2: Functional Modulation of Dopaminergic Targets by Lergotrile

Target SiteFunctional ActionPharmacological Classification
Presynaptic AutoreceptorsInhibits tyrosine hydroxylase; Reverses apomorphine-induced inhibitionMixed Agonist-Antagonist
Postsynaptic ReceptorsDisplaces both agonist and antagonist radioligandsMixed Putative Agonist-Antagonist

Signal Transduction Pathways and Adenylate Cyclase Independence

Unlike D₁-like dopamine receptors, lergotrile’s actions on D₂-like receptors involve adenylate cyclase-independent signaling pathways, engaging alternative second messenger systems:

  • Adenylate Cyclase Non-Engagement: Neither lergotrile nor bromocriptine primarily modulates cellular responses via cAMP generation or inhibition in striatal models. This contrasts sharply with ligands for D₁-like receptors (e.g., fenoldopam) which robustly stimulate adenylyl cyclase [1] [6].

  • Phospholipase C (PLC) and Calcium Signaling: Evidence supports lergotrile’s potential engagement of phospholipase C (PLC)-dependent pathways. PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ triggers calcium release from endoplasmic reticulum stores [7]. While direct evidence in lergotrile-treated neurons requires further study, related ergot alkaloids modulate PLC, suggesting a plausible pathway.

  • Calcium Influx Mechanisms: Lergotrile may influence calcium dynamics through voltage-gated or receptor-operated channels. In erythroid progenitor cells, erythropoietin—another ligand engaging non-cAMP pathways—induces rapid calcium influx via plasma membrane channels rather than IP₃-mediated internal release [4] [7]. A parallel mechanism is feasible for lergotrile given its receptor profile and adenylate cyclase independence.

  • Phospholipase A₂ (PLA₂) and Arachidonate Metabolites: PLA₂ activation releases arachidonic acid from membrane phospholipids. Subsequent metabolism via lipoxygenase pathways generates bioactive eicosanoids modulating kinase cascades. This pathway is implicated in growth factor signaling independent of cAMP [4] [7] and represents a potential secondary route for lergotrile’s effects.

The convergence of these adenylate cyclase-independent pathways—particularly PLC activation and calcium influx—provides a mechanistic framework for lergotrile’s functional outcomes, including gene expression modulation and neuronal excitability changes.

Properties

CAS Number

36945-03-6

Product Name

Lergotrile

IUPAC Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1

InChI Key

JKAHWGPTNVUTNB-IXPVHAAZSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Solubility

Soluble in DMSO

Synonyms

Lergotrile; 79907; LY 79907; LY-79907; LY79907;

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.